molecular formula C8H15N B15242215 2-Cyclopentylcyclopropan-1-amine

2-Cyclopentylcyclopropan-1-amine

Cat. No.: B15242215
M. Wt: 125.21 g/mol
InChI Key: ICVLGQPTZAJNFJ-UHFFFAOYSA-N
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Description

2-Cyclopentylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a cyclopentyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylcyclopropan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes. For instance, cyclopentyl bromide can react with cyclopropylamine under suitable conditions to yield the desired compound. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylcyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopentylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Cyclopentylcyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the cyclopropane ring’s strained structure can interact with enzymes and receptors, potentially leading to unique biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentylcyclopropan-1-amine is unique due to the combination of a cyclopropane ring and a cyclopentyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-cyclopentylcyclopropan-1-amine

InChI

InChI=1S/C8H15N/c9-8-5-7(8)6-3-1-2-4-6/h6-8H,1-5,9H2

InChI Key

ICVLGQPTZAJNFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CC2N

Origin of Product

United States

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